molecular formula C13H19NO4S B572767 t-Butyl N-[3-(ethanesulfonyl)phenyl]carbamate CAS No. 1373233-18-1

t-Butyl N-[3-(ethanesulfonyl)phenyl]carbamate

Cat. No.: B572767
CAS No.: 1373233-18-1
M. Wt: 285.358
InChI Key: WWXCMTVTEXQBDY-UHFFFAOYSA-N
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Description

t-Butyl N-[3-(ethanesulfonyl)phenyl]carbamate is a chemical compound with the molecular formula C13H19NO4S and a molecular weight of 285.36 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Scientific Research Applications

t-Butyl N-[3-(ethanesulfonyl)phenyl]carbamate has a wide range of applications in scientific research:

Safety and Hazards

T-Butyl N-[3-(ethanesulfonyl)phenyl]carbamate is primarily used for research and development purposes . It is not intended for medicinal, household, or other uses . Specific safety and hazard information should be available in its Material Safety Data Sheet (MSDS) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of t-Butyl N-[3-(ethanesulfonyl)phenyl]carbamate typically involves the reaction of tert-butyl carbamate with 3-(ethanesulfonyl)phenyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, at room temperature .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

t-Butyl N-[3-(ethanesulfonyl)phenyl]carbamate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and substituted carbamates, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of t-Butyl N-[3-(ethanesulfonyl)phenyl]carbamate involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. The pathways involved in its mechanism of action include enzyme inhibition and modulation of protein-protein interactions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to t-Butyl N-[3-(ethanesulfonyl)phenyl]carbamate include:

Uniqueness

This compound is unique due to its specific ethane sulfonyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research applications where specific interactions with molecular targets are required .

Properties

IUPAC Name

tert-butyl N-(3-ethylsulfonylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4S/c1-5-19(16,17)11-8-6-7-10(9-11)14-12(15)18-13(2,3)4/h6-9H,5H2,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWXCMTVTEXQBDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC(=C1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70742960
Record name tert-Butyl [3-(ethanesulfonyl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70742960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373233-18-1
Record name tert-Butyl [3-(ethanesulfonyl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70742960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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